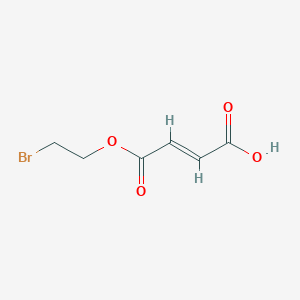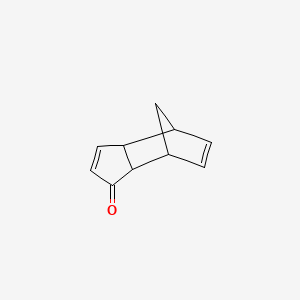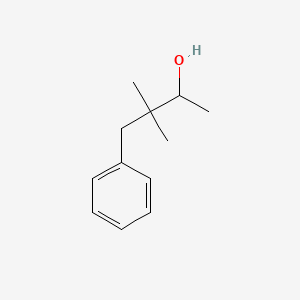![molecular formula C18H17ClN2O5 B11953370 Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 853311-41-8](/img/structure/B11953370.png)
Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with the molecular formula C18H17ClN2O5 This compound is notable for its unique structure, which includes a pyrimidine ring fused with a furan ring and substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-4-methoxybenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl acetoacetate and urea under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-inflammatory agent. It has shown promise in reducing oxidative stress and inflammation in neuronal cells.
Materials Science: The unique structure of the compound makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
作用機序
The mechanism of action of Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines . It also interacts with endoplasmic reticulum chaperones, reducing stress and apoptosis in neuronal cells.
類似化合物との比較
Similar Compounds
Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound is similar in structure but may have different substituents on the pyrimidine or furan rings.
Triazole-Pyrimidine Hybrids: These compounds share the pyrimidine ring but have a triazole ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties.
特性
CAS番号 |
853311-41-8 |
|---|---|
分子式 |
C18H17ClN2O5 |
分子量 |
376.8 g/mol |
IUPAC名 |
methyl 4-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H17ClN2O5/c1-9-15(17(22)25-3)16(21-18(23)20-9)14-7-6-12(26-14)10-4-5-13(24-2)11(19)8-10/h4-8,16H,1-3H3,(H2,20,21,23) |
InChIキー |
UZICMDGWYAWUFT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)





![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)
![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)



